Ranirestat (AS-3201, formerly known as SX-3030) is a potent and selective aldose reductase inhibitor (ARI) with a unique chemical structure. [, ] It belongs to the spirohydantoin class of ARIs. [, ] Ranirestat is primarily investigated for its potential to treat diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSPN). [, , , , , , , , , , , , ] Although it has shown promising results in preclinical and some clinical trials, it is not yet approved for clinical use in the United States. [, , , , ]
Ranirestat, chemically known as 2-[(2,6-dichlorophenyl)amino]-4-methyl-5-pyrimidinamine, is classified as an aldose reductase inhibitor. It was developed by Sumitomo Dainippon Pharma Co., Ltd. and has been primarily studied for its effects on diabetic peripheral neuropathy (DPN). Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol; excessive sorbitol accumulation is linked to various complications of diabetes, including neuropathy .
The synthesis of ranirestat involves several steps and can be accomplished using commercially available starting materials. One notable method includes a palladium-catalyzed asymmetric allylic substitution reaction. The initial synthesis requires the formation of key intermediates through an eight-step sequence starting from 4,5-dichlorophthalic anhydride .
A novel approach also combines chemical synthesis with bioconversion to produce intermediates efficiently. This method emphasizes the use of a lanthanum catalyst to improve yields in the synthesis process . The detailed parameters for these syntheses typically include temperature control, reaction times, and specific reagents that facilitate the conversion of starting materials into ranirestat.
Ranirestat's molecular structure is characterized by a pyrimidine core substituted with a dichlorophenyl group and an amino group. The structural formula can be represented as follows:
This structure contributes to its activity as an aldose reductase inhibitor by allowing it to fit into the enzyme's active site effectively. The presence of the dichlorophenyl moiety enhances its binding affinity due to hydrophobic interactions .
Ranirestat primarily undergoes reactions that involve its interaction with aldose reductase. Inhibition of this enzyme leads to decreased conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in tissues. Kinetic studies have shown that ranirestat exhibits competitive inhibition against aldose reductase, suggesting that it competes with glucose for binding at the active site .
Furthermore, ranirestat has been shown to significantly reduce sorbitol levels in animal models, which correlates with improved nerve conduction velocities in subjects with diabetic neuropathy .
The mechanism of action for ranirestat revolves around its ability to inhibit aldose reductase activity. By blocking this enzyme, ranirestat prevents the conversion of glucose into sorbitol and fructose through the polyol pathway. This inhibition is particularly beneficial in hyperglycemic conditions where sorbitol accumulation is exacerbated. Studies indicate that ranirestat not only reduces sorbitol levels but also improves nerve conduction velocity and sensory function in patients with diabetic neuropathy .
Ranirestat exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings .
Ranirestat has significant potential applications in treating diabetic peripheral neuropathy and possibly other diabetic complications related to sorbitol accumulation. Clinical trials have demonstrated its efficacy in improving nerve conduction velocities and reducing symptoms associated with diabetic neuropathy without major side effects on liver or kidney functions .
Additionally, ongoing research may explore its utility in other metabolic disorders where aldose reductase plays a role. The compound's ability to modulate glucose metabolism positions it as a candidate for further pharmacological development .
Chronic hyperglycemia activates the polyol pathway, where glucose is reduced to sorbitol by aldose reductase (AR), consuming NADPH. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. Under normoglycemic conditions, this pathway accounts for <3% of glucose metabolism. However, hyperglycemia dramatically increases flux through this pathway, leading to toxic sorbitol accumulation. Since sorbitol cannot easily cross cell membranes, it creates osmotic stress, depletes cellular myo-inositol, impairs Na⁺/K⁺-ATPase activity, and alters redox balance. These disruptions contribute to cellular dysfunction in insulin-independent tissues (e.g., nerves, lens, kidneys), manifesting as neuropathy, cataracts, and nephropathy [2] [7]. Additionally, AR activation depletes glutathione (a key antioxidant), increasing susceptibility to oxidative stress—a central mechanism in diabetic tissue injury [8].
ARIs represent a mechanistic strategy to interrupt the polyol pathway at its rate-limiting step. By competitively inhibiting AR, these compounds prevent sorbitol accumulation and its downstream consequences. The therapeutic rationale is strengthened by genetic evidence: polymorphisms in the ALR2 gene (e.g., the "Z-2" microsatellite allele) are associated with increased AR expression and higher risks of retinopathy, nephropathy, and neuropathy in diabetic patients [8]. Preclinical studies demonstrate that ARIs restore nerve conduction velocity, reduce sorbitol levels in neural tissues by >80%, and prevent cataract formation in diabetic rodent models [1] [7]. Unlike symptomatic treatments for diabetic complications, ARIs target a specific hyperglycemia-induced metabolic derangement, positioning them as potential disease-modifying agents [3] [8].
Early ARIs (e.g., sorbinil, tolrestat) showed promise in animal models but faced clinical setbacks due to toxicity (e.g., hypersensitivity, liver injury) or limited efficacy. Sorbinil was discontinued due to severe hypersensitivity reactions, while tolrestat was withdrawn in 1997 due to hepatotoxicity [5] [9]. Ranirestat (AS-3201), a spiroimidazopyridine derivative, emerged as a next-generation ARI with enhanced AR affinity (IC₅₀ = 11 nM), tissue penetration, and selectivity (>300-fold selectivity over aldehyde reductase). Its development prioritized sustained target engagement and a favorable safety profile. Ranirestat received orphan drug designation in Japan and progressed to Phase III trials for diabetic sensorimotor polyneuropathy (DSP), positioning it as the most clinically advanced ARI [3] [4] [6].
Table 1: Kinetic Parameters of Aldose Reductase for Key Substrates
Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·μM⁻¹) |
---|---|---|---|
Glucose | 0.68 | 0.15 | 9.1 × 10² |
Galactose | 21 | 222 | 10.57 |
4-Hydroxynonenal | 0.022 | 102 | 4.6 × 10⁶ |
Methylglyoxal | 0.008 | 142 | 1.8 × 10⁷ |
Km = Michaelis constant; kcat = catalytic rate constant [2]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7